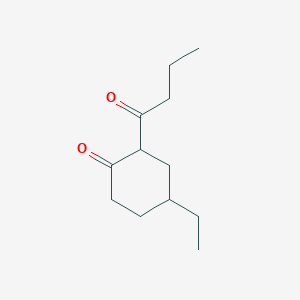

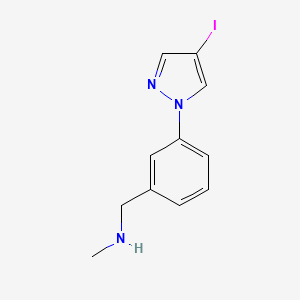

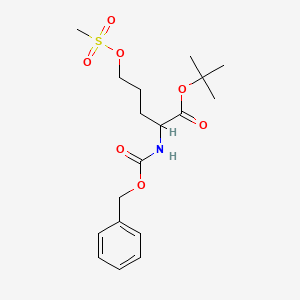

![molecular formula C54H88O18 B15327452 8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)

8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Elaiophylin is a natural product belonging to the family of 16-membered macrodiolides. It was first isolated from the actinomycete strain Streptomyces melanosporus in 1959. Elaiophylin has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, and antiviral properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Elaiophylin is typically produced through fermentation processes involving Streptomyces species. The biosynthesis of elaiophylin involves polyketide synthases, which are large multifunctional enzymes responsible for the assembly of the macrodiolide structure. The fermentation conditions, including the optimization of sporulation, are crucial for maximizing the yield of elaiophylin .

Industrial Production Methods: Industrial production of elaiophylin involves large-scale fermentation of Streptomyces melanosporus under controlled conditions. The fermentation medium is optimized to achieve high concentrations of elaiophylin, which is then extracted and purified to pharmaceutical grade .

Analyse Chemischer Reaktionen

Types of Reactions: Elaiophylin undergoes various chemical reactions, including acetal alkylation and stereospecific transformations. For example, exposure to methanol results in the formation of 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .

Common Reagents and Conditions: Common reagents used in the chemical reactions of elaiophylin include methanol and other alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the macrodiolide structure .

Major Products: The major products formed from the chemical reactions of elaiophylin include various methoxy derivatives, such as 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .

Wissenschaftliche Forschungsanwendungen

Elaiophylin has been extensively studied for its potential therapeutic applications. In the field of oncology, elaiophylin has demonstrated robust anti-tumor activity by inducing apoptosis, inhibiting proliferation, and suppressing migration and invasion of cancer cells . It has shown efficacy against pancreatic cancer cells by targeting the Wnt/β-Catenin signaling pathway .

In addition to its anticancer properties, elaiophylin has been investigated for its antimicrobial activity against Gram-positive bacteria and its potential as an immunosuppressive agent . Its ability to inhibit angiogenesis further underscores its potential in treating various diseases .

Wirkmechanismus

Elaiophylin exerts its effects through multiple mechanisms. It induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Elaiophylin also disrupts the interaction between heat shock protein 90 (Hsp90) and its cochaperone Cdc37, leading to the degradation of Hsp90 client proteins .

Furthermore, elaiophylin inhibits the Wnt/β-Catenin signaling pathway, which is crucial for cancer cell proliferation and survival . By targeting these molecular pathways, elaiophylin effectively suppresses tumor growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

Elaiophylin is structurally similar to other macrodiolides, such as conglobatin A and efomycin. Conglobatin A, like elaiophylin, disrupts the Hsp90/Cdc37 interaction and exhibits anticancer properties . Efomycin, another related compound, shares structural similarities with elaiophylin but differs in its methoxy substitution at specific positions .

The uniqueness of elaiophylin lies in its broad spectrum of biological activities and its ability to target multiple molecular pathways. Its multifaceted therapeutic potential makes it a promising candidate for further research and development.

Eigenschaften

IUPAC Name |

8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERMIPXNLXAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

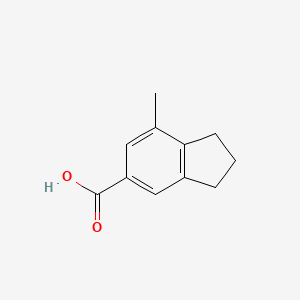

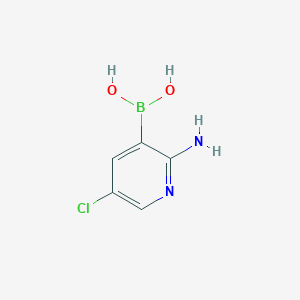

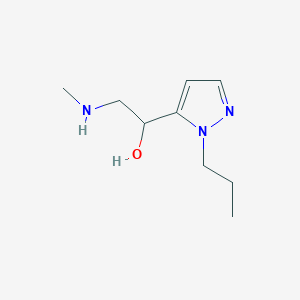

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)

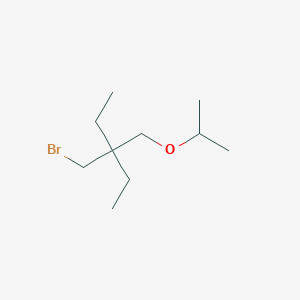

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)